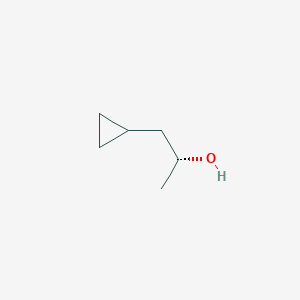
(2R)-1-cyclopropylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-cyclopropylpropan-2-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2R)-1-cyclopropylpropan-2-ol is a chiral alcohol with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique cyclopropyl structure may confer distinct pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
- Molecular Formula : C5H10O
- Molecular Weight : 86.13 g/mol
- Structure : The cyclopropyl group contributes to its unique reactivity and interaction profile with biological targets.
This compound exhibits various biological activities, primarily through modulation of enzyme activity and receptor interactions. Key mechanisms include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Studies have indicated that compounds structurally related to this compound may act as selective inhibitors of CDK2, a critical regulator in cell cycle progression. This inhibition can lead to apoptosis in cancer cells, suggesting potential applications in oncology .
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by selectively activating cannabinoid receptors, particularly CB2 receptors, which play a role in reducing neuroinflammation and promoting neuronal survival .
- Anti-inflammatory Activity : The compound has been associated with anti-inflammatory effects, potentially through the modulation of signaling pathways involved in inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| CDK Inhibition | Selective inhibition of CDK2 | |
| Neuroprotection | Activation of CB2 receptors | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: CDK Inhibition
A study demonstrated that derivatives of this compound effectively inhibit CDK2 activity, leading to reduced proliferation in cancer cell lines. The selectivity for CDK2 over other kinases minimizes potential side effects associated with broader kinase inhibition, making these compounds promising candidates for cancer therapy .
Case Study 2: Neuroprotective Properties
In an investigation into the neuroprotective effects of similar compounds, it was found that they significantly improved cell viability in neuronal cultures exposed to inflammatory stimuli. This effect was mediated through the activation of CB2 receptors, highlighting the therapeutic potential for treating neurodegenerative diseases .
特性
IUPAC Name |
(2R)-1-cyclopropylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(7)4-6-2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQQUHYWTTUEQJ-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














